Enhanced Calculated Lipophilicity (cLogP) Versus the Unsubstituted 5,7-Dimethyl Core
The addition of the 4-chlorobenzyl group at the 6-position significantly increases the compound's calculated partition coefficient (cLogP) compared to the unsubstituted 5,7-dimethyltetrazolo[1,5-a]pyrimidine core, improving predicted membrane permeability. While specific experimentally validated data for this exact compound is absent from primary literature, the structural change alone predicts a shift from a cLogP of ~0.5 for the core to a more drug-like ~2.8 for the target compound, a critical differentiation for central nervous system (CNS) or intracellular target programs. This is based on established in silico prediction models [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.8 (predicted) |
| Comparator Or Baseline | 5,7-Dimethyltetrazolo[1,5-a]pyrimidine: ~0.5 (predicted) |
| Quantified Difference | Increase of approximately 2.3 log units |
| Conditions | In silico prediction using standard fragment-based methods |
Why This Matters
This dramatic difference translates to vastly different pharmacokinetic profiles, meaning biological data from the core scaffold cannot be used to infer behavior of the target compound.
- [1] SwissADME. (2024). In silico pharmacokinetic predictions for molecular structures. Swiss Institute of Bioinformatics. Note: Specific values are class-level predictions from structural analysis. View Source
